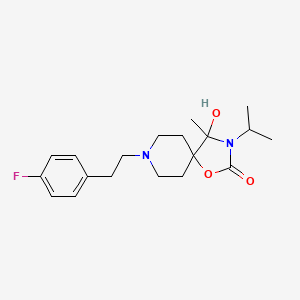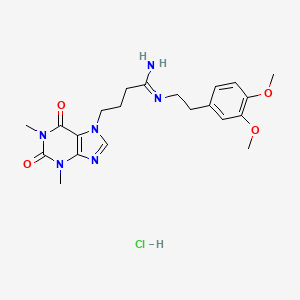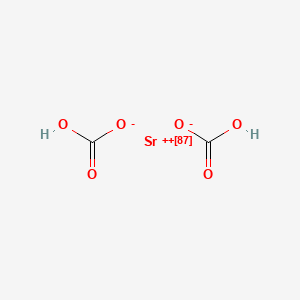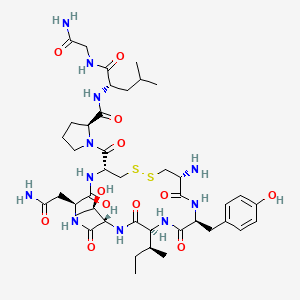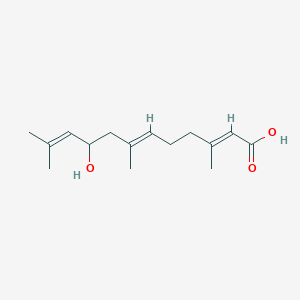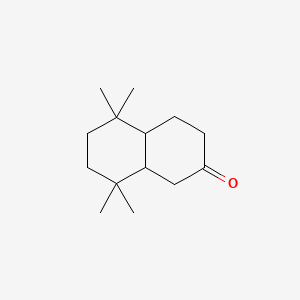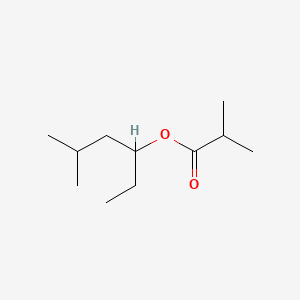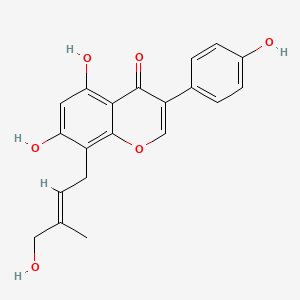
Gancaonin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin C involves the prenylation of the isoflavone skeleton. The process typically starts with the formation of the C6-C3-C6 skeleton from l-phenylalanine or l-tyrosine, which is then modified through various steps to introduce the prenyl group . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis. The roots are harvested, dried, and subjected to solvent extraction to isolate the compound. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Gancaonin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the carbonyl group in the isoflavone structure.
Substitution: Various substituents can be introduced to the aromatic rings of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Gancaonin C has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of Gancaonin C involves its interaction with various molecular targets and pathways. It inhibits the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced cells, thereby reducing inflammation. The compound also affects the expression of cyclooxygenase-2 and inducible nitric oxide synthase proteins . Additionally, this compound modulates the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Gancaonin N: Another prenylated isoflavone from Glycyrrhiza uralensis with similar anti-inflammatory properties.
Licoricidin: A phenolic compound from licorice with potent antibacterial effects.
Isoangustone A: A prenylated flavonoid with anti-cancer and anti-inflammatory activities.
Uniqueness of Gancaonin C
This compound stands out due to its specific prenylation pattern and its potent estrogen-like activity, which is not as prominent in other similar compounds. Its ability to modulate multiple signaling pathways also adds to its uniqueness and potential therapeutic applications .
Properties
CAS No. |
124596-87-8 |
|---|---|
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17(24)18-19(25)15(10-26-20(14)18)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+ |
InChI Key |
MEADLGUPYQNUNF-BIIKFXOESA-N |
Isomeric SMILES |
C/C(=C\CC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)/CO |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CO |
melting_point |
213 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


